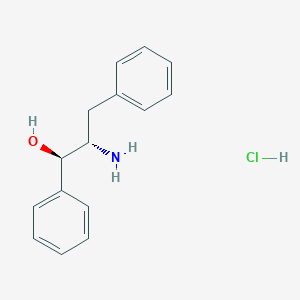
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R,2S)-1-phenyl-1-hydroxy-2-(N-methylamino)propane using metal borohydrides or a mixture of metal borohydrides and Lewis acids . This method ensures high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of ephedrine from natural sources such as the Ephedra plant, followed by chemical conversion to the desired product. The process includes steps like extraction, purification, and chemical modification to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal borohydrides such as sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines .
Applications De Recherche Scientifique
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α-, β1-, and β2-adrenergic receptors through direct and indirect effects. This leads to various physiological responses, including bronchodilation and vasoconstriction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ephedrine: A closely related compound with similar adrenergic activity.
Pseudoephedrine: Another sympathomimetic agent used as a decongestant.
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Uniqueness
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C15H18ClNO |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
(1R,2S)-2-amino-1,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-,15+;/m0./s1 |
Clé InChI |
VTCHMVYQJZNPCX-LDXVYITESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]([C@@H](C2=CC=CC=C2)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





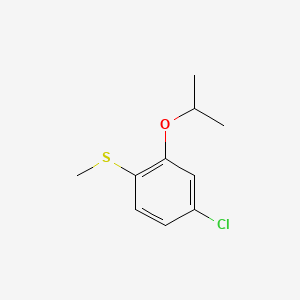


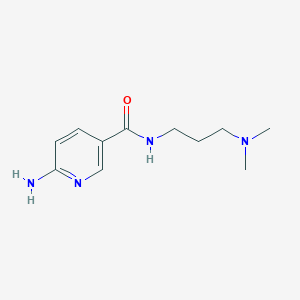

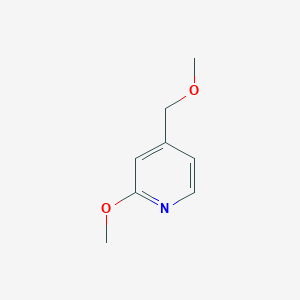
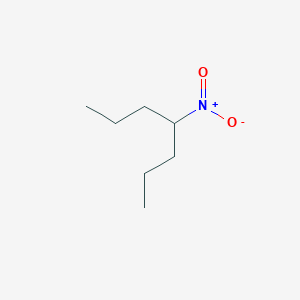
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
